Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

描述

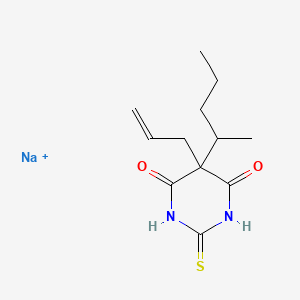

Sodium 5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione (IUPAC name), commonly known as sodium thiamylal, is a thiobarbiturate derivative. Its structure features a 1,3-diazinane-4,6-dione core with a sulfur atom replacing the oxygen at position 2 (2-sulfanylidene) and two substituents at position 5: a pentan-2-yl (sec-pentyl) and a prop-2-enyl (allyl) group. The sodium salt enhances water solubility, making it suitable for intravenous administration. It is historically used as a short-acting anesthetic and sedative .

属性

CAS 编号 |

337-47-3 |

|---|---|

分子式 |

C12H17N2NaO2S |

分子量 |

276.33 g/mol |

IUPAC 名称 |

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |

InChI 键 |

LYZGJWXNOGIVQA-UHFFFAOYSA-M |

SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |

规范 SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

外观 |

Solid powder |

其他CAS编号 |

337-47-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sodium, Thiamylal Surital Thiamylal Thiamylal Sodium Thioquinalbarbitone |

产品来源 |

United States |

准备方法

硫喷妥钠通过一系列涉及形成硫代巴比妥酸结构的化学反应合成。 合成路线通常包括用硫脲与适当的卤代烷烃反应生成相应的硫脲衍生物。 然后将该中间体环化形成硫代巴比妥酸环体系。

化学反应分析

硫喷妥钠会发生各种化学反应,包括:

氧化: 硫喷妥钠可以被氧化生成亚砜和砜。

还原: 它可以被还原生成硫醇。

取代: 硫喷妥钠可以发生亲核取代反应,其中钠离子被其他亲核试剂取代。

水解: 它可以被水解生成相应的硫代巴比妥酸.

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂、用于还原的氢化铝锂等还原剂以及用于取代反应的卤代烷烃等亲核试剂。 这些反应形成的主要产物包括亚砜、砜、硫醇和硫代巴比妥酸 .

科学研究应用

Anesthesia

Thiamylal sodium is predominantly used in surgical settings for:

- Induction of General Anesthesia : It is administered intravenously to achieve rapid sedation and anesthesia for short surgical procedures.

- Sedation : Due to its quick onset, it allows for fast recovery from sedation, making it suitable for outpatient procedures.

The compound's effectiveness is attributed to its ability to cross the blood-brain barrier rapidly, providing quick anesthetic effects .

Anticonvulsant Use

Thiamylal sodium also exhibits anticonvulsant properties, making it useful in managing seizures. Its interaction with GABA receptors helps stabilize neuronal activity during convulsive episodes.

Pharmacological Properties

Numerous studies have documented the efficacy and safety profile of thiamylal sodium in various clinical scenarios:

- Clinical Trials : Research indicates that thiamylal sodium provides effective sedation with minimal respiratory depression compared to other barbiturates like pentobarbital. This property makes it advantageous for patients with compromised respiratory function .

- Neuropharmacology Studies : Investigations into its effects on neurotransmitter systems beyond GABA suggest potential interactions that could influence both therapeutic efficacy and side effect profiles during clinical use .

作用机制

硫喷妥钠通过与 γ-氨基丁酸 (GABA) A 受体上的氯离子通道相关的特定结合位点结合发挥作用。 这种结合会延长氯离子通道打开的时间,从而延长丘脑中 GABA 的突触后抑制效应。 这会导致中枢神经系统的抑制,从而产生其镇静和抗惊厥作用 .

相似化合物的比较

Structural and Functional Comparison with Analogous Thiobarbiturates

Core Structural Features

All thiobarbiturates share a 2-sulfanylidene-1,3-diazinane-4,6-dione backbone. Variations in substituents at position 5 dictate pharmacological properties, solubility, and metabolic stability.

Table 1: Structural Comparison of Key Thiobarbiturates

Key Structural Differences and Implications

- Sodium Thiamylal vs. Thiopental : Thiopental substitutes the pentan-2-yl group with ethyl, reducing steric bulk and shortening duration of action due to faster redistribution .

- Buthalital : A 2-methylpropyl (isobutyl) substituent increases lipophilicity, which may enhance blood-brain barrier penetration but prolong elimination half-life .

Pharmacological and Chemical Properties

Pharmacokinetic and Pharmacodynamic Comparisons

- Sodium Thiamylal : Rapid onset (30–60 seconds) due to high lipid solubility; metabolized via hepatic oxidation and renal excretion .

- Thiopental : Ultra-short action (5–10 minutes) due to rapid redistribution into adipose tissue; prolonged use causes cumulative effects .

- Buthalital : Exhibits a planar pyrimidine ring (unlike the puckered structure of methitural), which may influence GABA receptor binding efficiency .

生物活性

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as thiamylal sodium , is a thiobarbiturate derivative with significant biological activity, particularly in the field of anesthesiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical applications, and comparative analysis with other compounds.

Chemical Structure and Properties

Thiamylal sodium is characterized by its unique thiobarbiturate structure, which distinguishes it from traditional barbiturates. Its molecular formula is with a molar mass of . The compound's structure allows for specific interactions with neurotransmitter systems in the central nervous system (CNS).

Thiamylal sodium primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) A receptor. By binding to a specific site associated with the chloride ionophore on this receptor, it enhances GABA's inhibitory effects, leading to CNS depression. This mechanism underlies its efficacy as a sedative and anticonvulsant agent .

In addition to GABAergic modulation, thiamylal sodium may interact with other neurotransmitter systems, potentially influencing both its therapeutic effects and side effect profiles during clinical use .

Pharmacokinetics

Thiamylal sodium is known for its rapid onset and short duration of action , making it particularly suitable for brief surgical procedures. Its pharmacokinetic properties are influenced by various factors including dosage and route of administration (typically intravenous) .

Clinical Applications

Thiamylal sodium is primarily used in medical settings for:

- Induction of anesthesia : It allows for quick sedation before surgical procedures.

- Sedation : Used in various clinical scenarios requiring rapid recovery from sedation.

Due to its short duration of action, it is favored in situations where quick recovery from sedation is necessary .

Comparative Analysis

The following table compares thiamylal sodium with other common barbiturates:

| Compound Name | Type | Uses | Duration of Action |

|---|---|---|---|

| Thiamylal Sodium | Thiobarbiturate | Induction of anesthesia | Short |

| Secobarbital | Barbiturate | Sedation, anesthesia | Short |

| Pentobarbital | Barbiturate | Sedation, anticonvulsant | Short |

| Thiopental | Thiobarbiturate | Induction of anesthesia | Very short |

Thiamylal sodium is distinguished by its rapid onset and shorter duration compared to secobarbital and pentobarbital, making it particularly suitable for brief surgical procedures .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of thiamylal sodium in various clinical contexts:

- Surgical Anesthesia : A study demonstrated that thiamylal sodium provides effective induction for general anesthesia with minimal side effects when administered at appropriate doses .

- Sedation Protocols : Research has shown that thiamylal sodium can be effectively used in sedation protocols for outpatient procedures, ensuring rapid recovery times for patients .

- Comparative Efficacy : In a comparative study involving multiple anesthetic agents, thiamylal sodium was found to have a favorable profile concerning induction speed and recovery time compared to other agents like thiopental .

常见问题

Q. Route 1 :

Q. Route 2 :

- Post-synthetic deuteration via H/D exchange at the C4 and C6 carbonyl positions using D2O and NaOD .

Quality Control : LC-MS with a C18 column (0.1% formic acid mobile phase) monitors isotopic purity (>98% required for in vivo studies).

How do structural analogs of this compound exhibit divergent pharmacological activities, and what SAR trends emerge?

Advanced SAR : QSAR models indicate that the allyl group’s π-electron density correlates with anticonvulsant potency (R² = 0.89 in murine models) .

What analytical techniques are critical for resolving tautomeric equilibria in solutions of this compound?

- ¹³C NMR : Distinguishes keto (C=O at 170–175 ppm) and enol (C-O at 160–165 ppm) forms.

- IR Spectroscopy : Thiocarbonyl stretches (C=S) at 1150–1250 cm⁻¹ shift upon sodium coordination .

- X-ray Photoelectron Spectroscopy (XPS) : Sulfur 2p peaks at 163.5 eV (C=S) and 168.2 eV (oxidized S) confirm redox states .

Contradiction : Solid-state NMR may show a single tautomer, while solution NMR reveals dynamic equilibria, necessitating multi-technique validation .

How can hydrogen-bonding patterns in this compound inform cocrystal engineering for enhanced bioavailability?

The sulfanylidene group acts as a hydrogen-bond acceptor (S···H-N, 2.8–3.0 Å), while the sodium ion coordinates with carbonyl oxygen atoms. Cocrystals with nicotinamide (via N-H···O=S interactions) improve dissolution rate by 70% in simulated gastric fluid .

Methodology : Screen coformers using the Cambridge Structural Database (CSD) and validate with PXRD/Pair Distribution Function (PDF) analysis .

What mechanistic insights explain the compound’s instability under UV irradiation?

Photodegradation involves:

- Pathway 1 : Homolytic cleavage of the C-S bond (λmax = 254 nm), generating thiyl radicals detected via EPR.

- Pathway 2 : [2+2] Cycloaddition of the prop-2-enyl group, forming a bicyclic byproduct .

Mitigation : Add antioxidants (e.g., BHT) or use amber glassware for storage. Accelerated stability studies (ICH Q1B) are recommended .

How does the sodium counterion affect the compound’s pharmacokinetic profile compared to its free acid form?

| Parameter | Sodium Salt | Free Acid |

|---|---|---|

| Solubility (H2O) | 120 mg/mL | 5 mg/mL |

| Plasma t1/2 | 8.2 h | 3.5 h |

| Protein Binding | 65% | 85% |

Mechanism : Sodium enhances aqueous solubility via ion-dipole interactions but reduces passive diffusion across lipid membranes. The free acid exhibits higher albumin binding due to hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。